IDD388 is a compound that has garnered attention in the field of medicinal chemistry, particularly due to its potential as a therapeutic agent targeting specific enzymes linked to cancer and diabetes. It belongs to a class of polyhalogenated derivatives, which are characterized by the presence of multiple halogen atoms. The compound has been synthesized and studied for its interactions with the aldo-keto reductase family member 1B10, an enzyme that plays a significant role in tumor progression and metabolic disorders.
The initial synthesis of IDD388 was reported in research focused on developing inhibitors for the aldo-keto reductase family, particularly targeting the enzyme known as aldo-keto reductase 1B10. The studies involved creating various derivatives of halophenoxyacetic acid, which is crucial for enhancing the compound's biological activity against specific targets .
IDD388 is classified chemically as a polyhalogenated derivative of halophenoxyacetic acid. Its structure includes multiple bromine substituents, which influence its pharmacological properties and interactions with biological targets. The compound's classification highlights its relevance in medicinal chemistry and its potential applications in treating metabolic diseases and cancers.
The synthesis of IDD388 involves several steps that focus on modifying the halophenoxyacetic acid moiety by adding bromine atoms to the aryl group. The synthetic route typically includes:
The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of IDD388. Advanced analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and composition of the synthesized compound .
IDD388 features a complex molecular structure characterized by:
The molecular formula for IDD388 can be represented as CHBrO, where X, Y, Z, and N denote the respective counts of carbon, hydrogen, bromine, and oxygen atoms based on specific derivatives synthesized. Detailed structural analysis often involves crystallographic studies to elucidate the three-dimensional arrangement of atoms within the molecule .
IDD388 undergoes various chemical reactions that are critical for its activity:
The introduction of bromine substituents alters the electronic properties of IDD388, influencing its reactivity and interaction with biological macromolecules. Computational methods are often employed to predict binding affinities and elucidate mechanisms of action .
IDD388 acts primarily as an inhibitor of aldo-keto reductase 1B10 by binding to its active site or allosteric sites, thereby preventing substrate conversion. The presence of bromine atoms enhances hydrophobic interactions and may facilitate stronger binding due to halogen bonding effects.
Studies have indicated that modifications in the position and number of bromine atoms can lead to variations in inhibitory potency against both aldo-keto reductase 1B10 and aldose reductase, showcasing a structure-activity relationship that is critical for optimizing therapeutic efficacy .
IDD388 exhibits distinct physical properties influenced by its halogenated structure:
IDD388 is characterized by:
Relevant data from studies indicate that these properties significantly affect its pharmacokinetics and bioavailability when administered in vivo .
IDD388 has potential applications in:
Research continues to explore IDD388's efficacy and safety profiles through preclinical studies aimed at validating its therapeutic potential .
Aldo-keto reductase family 1 member B10 (Aldo-Keto Reductase Family 1 Member B10) is a nicotinamide adenine dinucleotide phosphate-dependent oxidoreductase with emerging significance in oncology and metabolic disease. Initially identified in hepatocellular carcinoma, Aldo-Keto Reductase Family 1 Member B10 exhibits tissue-specific expression patterns—constitutively high in gastrointestinal epithelium but aberrantly overexpressed in malignancies of the lung, liver, and breast. Its enzymatic functions intersect with critical pathways in carcinogenesis, including carcinogen detoxification, retinoid metabolism, and lipid synthesis, positioning it as a compelling molecular target for chemotherapeutic intervention. The development of selective Aldo-Keto Reductase Family 1 Member B10 inhibitors, such as the chemical compound IDD388, represents a strategic approach to disrupt these disease-relevant pathways while minimizing off-target effects on structurally related reductases.
Aldo-Keto Reductase Family 1 Member B10 drives oncogenesis through multifaceted mechanisms validated across diverse cancer types. In hepatocellular carcinoma, its expression correlates with advanced tumor stage and poor prognosis, where it facilitates the detoxification of reactive aldehydes derived from lipid peroxidation—notably acrolein and 4-hydroxynonenal—thereby conferring resistance to oxidative stress and chemotherapeutic agents [7] [9]. In non-small cell lung carcinoma, Aldo-Keto Reductase Family 1 Member B10 overexpression is strongly associated with tobacco exposure, as it metabolizes carcinogenic carbonyls in cigarette smoke, including polycyclic aromatic hydrocarbons [9]. Beyond detoxification, Aldo-Keto Reductase Family 1 Member B10 directly influences cellular proliferation through retinoic acid homeostasis disruption. By efficiently reducing all-trans-retinaldehyde to retinol, it depletes retinoic acid precursors, attenuating retinoic acid receptor-mediated differentiation and apoptosis [7] [9].
A pivotal metabolic function underpinning Aldo-Keto Reductase Family 1 Member B10’s oncogenic role is its regulation of de novo lipogenesis. Aldo-Keto Reductase Family 1 Member B10 stabilizes acetyl-CoA carboxylase alpha—the rate-limiting enzyme in fatty acid biosynthesis—through direct protein-protein interaction and inhibition of ubiquitin-dependent degradation [7] [9]. This stabilization increases malonyl-CoA production, accelerating fatty acid synthesis required for membrane biogenesis in rapidly proliferating tumor cells. Aldo-Keto Reductase Family 1 Member B10 also modulates the sterol regulatory element-binding protein pathway, upregulating lipogenic genes including fatty acid synthase and ATP citrate lyase [7]. These coordinated actions establish Aldo-Keto Reductase Family 1 Member B10 as a metabolic orchestrator in cancer, providing the bioenergetic and biosynthetic substrates essential for tumor growth.
Table 1: Aldo-Keto Reductase Family 1 Member B10 in Human Cancers and Metabolic Functions
Cancer Type | Functional Role of Aldo-Keto Reductase Family 1 Member B10 | Consequence of Overexpression |
---|---|---|
Hepatocellular Carcinoma | Detoxification of lipid peroxidation-derived aldehydes (e.g., acrolein) | Chemoresistance; Reduced oxidative stress |
Non-Small Cell Lung Cancer | Metabolism of tobacco-derived carcinogenic carbonyls | Increased carcinogen activation; Proliferation |
Breast Cancer | Stabilization of acetyl-CoA carboxylase alpha; Enhanced fatty acid synthesis | Accelerated membrane biogenesis; Tumor growth |
Colorectal Cancer | Retinaldehyde reduction; Retinoic acid depletion | Impaired cellular differentiation; Apoptosis resistance |
Aldo-Keto Reductase Family 1 Member B10 shares significant structural homology with aldose reductase (Aldo-Keto Reductase Family 1 Member B1), its closest paralog in the aldo-keto reductase superfamily. Both enzymes exhibit a conserved (β/α)8 triosephosphate isomerase barrel fold and identical cofactor binding sites for nicotinamide adenine dinucleotide phosphate [7] [8]. Their catalytic sites feature a conserved tetrad—Tyr49, His112, Lys78, and Asp44 in Aldo-Keto Reductase Family 1 Member B10—that facilitates proton transfer during carbonyl reduction [8] [10]. Despite 71% amino acid sequence identity, subtle structural variations confer distinct substrate preferences and inhibitor sensitivity. Aldose reductase efficiently reduces glucose and aliphatic aldehydes, whereas Aldo-Keto Reductase Family 1 Member B10 exhibits higher catalytic efficiency (kcat/Km) for retinoids and lipid-derived aldehydes [7].
A critical structural divergence occurs in the "specificity pocket"—a hydrophobic cleft adjacent to the catalytic site that governs ligand selectivity. In Aldo-Keto Reductase Family 1 Member B10, this pocket is characterized by Trp112 (vs. Trp111 in aldose reductase) and a more constricted entrance due to Phe123 and Phe311 [8] [10]. Crystallographic studies reveal that Trp112 in Aldo-Keto Reductase Family 1 Member B10 adopts a conformation enabling π-stacking interactions with planar inhibitors, while aldose reductase favors smaller residues like Leu301 that accommodate bulkier substituents [8] [10]. Additionally, the loop region (residues 213–222) in Aldo-Keto Reductase Family 1 Member B10 exhibits enhanced flexibility, allowing adaptive closure upon ligand binding. These differences create distinct electrostatic and steric environments exploitable for selective inhibition, as demonstrated by the halogen-bonding interactions between bromine atoms in IDD388 derivatives and the carbonyl oxygen of Aldo-Keto Reductase Family 1 Member B10’s Leu302 [8].
Table 2: Comparative Structural Features of Aldo-Keto Reductase Family 1 Member B10 and Aldose Reductase
Structural Element | Aldo-Keto Reductase Family 1 Member B10 | Aldose Reductase | Functional Implication |
---|---|---|---|
Specificity Pocket Residue | Tryptophan 112 | Tryptophan 111 | Altered π-stacking potential |
Loop Flexibility | High (residues 213–222) | Moderate | Adaptive substrate/inhibitor binding |
Entrance Constriction | Phenylalanine 123, Phenylalanine 311 | Alanine 299, Leucine 301 | Steric hindrance for bulky ligands |
Halogen Bonding Site | Leucine 302 carbonyl oxygen | Absent | Selective engagement of polyhalogenated inhibitors |
The structural homology between Aldo-Keto Reductase Family 1 Member B10 and aldose reductase presents a formidable challenge for selective pharmacological targeting. Early aldose reductase inhibitors like zopolrestat and fidarestat exhibit cross-reactivity due to conserved catalytic machinery, potentially causing off-target effects in diabetic complications where aldose reductase is therapeutically relevant [8]. This underscores the necessity for inhibitors with >100-fold selectivity to dissect Aldo-Keto Reductase Family 1 Member B10-specific functions in cancer. IDD388 emerged as a prototype molecule, demonstrating potent inhibition of aldose reductase (half-maximal inhibitory concentration = 30 nanomolar) but only moderate selectivity over Aldo-Keto Reductase Family 1 Member B10 (half-maximal inhibitory concentration = 400 nanomolar) [5] [6]. Crystallographic analysis of IDD388 bound to aldose reductase (Protein Data Bank identifier: 3LZ3) revealed its carboxylic acid group forming salt bridges with His111 and Trp112, while its halogenated benzyl moiety occupies the specificity pocket [10].
Structure-activity relationship studies leveraging IDD388’s scaffold have yielded derivatives with reversed selectivity profiles. Polyhalogenation of the phenoxyacetic acid moiety—particularly ortho-bromine substitutions—exploits differential plasticity in the Aldo-Keto Reductase Family 1 Member B10 specificity pocket. Compound MK204 (a tribrominated IDD388 analog) achieves 80 nanomolar inhibition of Aldo-Keto Reductase Family 1 Member B10 with >100-fold selectivity over aldose reductase [8]. Thermodynamic profiling indicates this arises from favorable enthalpy contributions due to halogen bonding with Leu302 and reduced desolvation penalties in Aldo-Keto Reductase Family 1 Member B10’s hydrophobic active site [8]. Selectivity is further enhanced by MK204’s ability to induce conformational changes in Aldo-Keto Reductase Family 1 Member B10’s loop A, opening an inner subsite inaccessible in aldose reductase. These findings validate structure-guided optimization as a paradigm for developing Aldo-Keto Reductase Family 1 Member B10-selective chemical probes, with implications for targeting Aldo-Keto Reductase Family 1 Member B10-driven malignancies without disrupting glucose metabolism pathways governed by aldose reductase.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0